
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde
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Overview
Description
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde with a unique substitution pattern, combining bromine, fluorine, and an ethynyl group. The ethynyl group at position 5 enhances reactivity for cross-coupling reactions (e.g., Sonogashira coupling), while bromine and fluorine substituents modulate electronic properties and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) at low temperatures (0-5°C) to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and ethynyl groups can participate in substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 4-Bromo-5-ethynyl-2,3-difluorobenzoic acid.
Reduction: 4-Bromo-5-ethynyl-2,3-difluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The presence of bromine and ethynyl groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical applications .
Comparison with Similar Compounds
Below is a detailed comparison of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde with structurally related benzaldehyde derivatives.
Structural and Physicochemical Properties
Key Observations :
- Substituent Position Effects : The position of bromine (para vs. meta) significantly impacts electronic properties. For example, 4-Bromo-2,3-difluorobenzaldehyde has higher solubility (0.229 mg/mL) than 6-Bromo-2,3-difluorobenzaldehyde (0.0381 mg/mL) due to steric and electronic differences .
- Ethynyl Group Impact: The ethynyl group in the target compound increases molecular weight and log P (estimated ~3.1 vs.
Biological Activity
4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical structure includes bromine, ethynyl, and difluoro groups attached to a benzaldehyde core, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C7H3BrF2O
Molecular Weight: 221.00 g/mol
CAS Number: 644985-24-0
The presence of the ethynyl group allows for unique interactions with enzymes and proteins, while the difluoro substituents enhance lipophilicity and potentially improve membrane permeability.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. The aldehyde group can react with amino acids such as cysteine or lysine, leading to modifications that can alter protein function. Additionally, the ethynyl and difluoro groups may engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further influencing protein behavior .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against several cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against melanoma and colon cancer cells, indicating potential for further investigation in cancer therapeutics .
- Enzyme Inhibition : The compound has been utilized in biochemical assays to study enzyme interactions. Its ability to modify enzyme activity through covalent bonding suggests it could serve as a useful probe in drug discovery.
- Anti-Angiogenic Effects : Some studies have indicated that compounds with similar structures can inhibit angiogenesis, which is critical for tumor growth and metastasis. This opens avenues for exploring this compound's role in inhibiting new blood vessel formation .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various derivatives based on similar structures to this compound against a panel of human tumor cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types such as HT-29 colon carcinoma cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | HT-29 | 0.5 |
Derivative B | EA.hy926 | 0.15 |
Derivative C | HCT116 | 0.04 |
Case Study 2: Enzyme Interaction Studies
In another study focusing on enzyme interactions, researchers used this compound as a probe to investigate its effects on specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively inhibit enzyme activity through covalent modification, providing insights into its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-5-ethynyl-2,3-difluorobenzaldehyde, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves sequential functionalization of a benzaldehyde scaffold. For example:
Start with 2,3-difluorobenzaldehyde. Introduce bromine at position 4 via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) .
Introduce the ethynyl group at position 5 via Sonogashira coupling, using trimethylsilylacetylene (TMSA) and a palladium catalyst .
- Key Characterization Tools :
- NMR : 19F NMR distinguishes fluorine environments; 13C NMR identifies aldehyde (≈190 ppm) and ethynyl (≈70-90 ppm) carbons.
- MS : High-resolution MS confirms molecular ion ([M+H]⁺) and isotopic patterns for Br/F.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Eye/Skin Protection : Wear nitrile gloves and goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap (remove contaminated clothing) .
- Toxicity Mitigation : Use a fume hood due to volatile brominated byproducts; monitor airborne particulates with real-time sensors.
Q. How can purity and stability of this compound be validated during storage?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess degradation products.
- Storage : Store under inert gas (Ar) at –20°C to prevent aldehyde oxidation or ethynyl group dimerization .
Advanced Research Questions
Q. How does the electron-withdrawing ethynyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?
- Methodological Answer :
- The ethynyl group stabilizes adjacent negative charges via sp-hybridization, enhancing aldehyde electrophilicity in nucleophilic additions (e.g., Grignard reactions).
- Experimental Design : Compare reaction rates of this compound vs. non-ethynyl analogs in Suzuki-Miyaura couplings. Monitor yields via 1H NMR .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H NMR splitting patterns)?
- Methodological Answer :
- Step 1 : Verify sample purity via TLC (Rf comparison) and HPLC.
- Step 2 : Perform 19F-1H HOESY NMR to assess through-space F-H coupling, which may explain splitting anomalies due to fluorine’s strong electronegativity .
- Step 3 : Use DFT calculations (e.g., Gaussian) to model expected spectra and identify conformational isomers .
Q. How can regioselective functionalization of the ethynyl group be achieved without disturbing the bromo or aldehyde groups?
- Methodological Answer :
- Protection-Deprotection : Protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before modifying the ethynyl group.
- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functional moieties. Confirm selectivity via IR (loss of ethynyl C≡C stretch at ~2100 cm⁻¹) .
Properties
Molecular Formula |
C9H3BrF2O |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
4-bromo-5-ethynyl-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C9H3BrF2O/c1-2-5-3-6(4-13)8(11)9(12)7(5)10/h1,3-4H |
InChI Key |
HPMIMJIVIURRHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1)C=O)F)F)Br |
Origin of Product |
United States |
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